2-(3,4-DIETHOXYBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Overview
Description
2-(3,4-DIETHOXYBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(3,4-DIETHOXYBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3,4-diethoxybenzoyl chloride with N,N,4-trimethylthiazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
2-(3,4-DIETHOXYBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Esterification: The carboxyl group of the compound can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Substitution Reactions: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium hydroxide), and various organic solvents (e.g., ethanol, dichloromethane).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,4-DIETHOXYBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity . This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects.
Comparison with Similar Compounds
2-(3,4-DIETHOXYBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other thiazole derivatives, such as:
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound is also a thiazole derivative with similar biological activities but differs in its structural features and specific applications.
2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide:
The uniqueness of 2-(3,4-DIETHO
Properties
IUPAC Name |
2-[(3,4-diethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-6-24-13-9-8-12(10-14(13)25-7-2)16(22)20-18-19-11(3)15(26-18)17(23)21(4)5/h8-10H,6-7H2,1-5H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTNAXKDOURYGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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